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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411 Get Quote

For researchers, scientists, and drug development professionals, understanding the specificity

of enzyme inhibitors is paramount. This guide provides an objective comparison of the cross-

reactivity of ARL67156, a widely used ecto-ATPase inhibitor, with various ectonucleotidase

isoforms. The information presented is supported by experimental data to aid in the design and

interpretation of studies involving purinergic signaling.

ARL67156, chemically known as 6-N,N-Diethyl-D-β,γ-dibromomethylene adenosine

triphosphate, is a competitive inhibitor of certain ectonucleotidases, enzymes that hydrolyze

extracellular nucleotides like ATP and ADP.[1][2] Its efficacy and specificity, however, vary

significantly across different isoforms of these enzymes. This guide summarizes the available

data on its inhibitory profile, providing a clear comparison of its activity against key

ectonucleotidases.

Comparative Inhibitory Activity of ARL67156
The inhibitory potency of ARL67156 has been evaluated against several ectonucleotidase

isoforms, primarily from the Nucleoside Triphosphate Diphosphohydrolase (NTPDase) and

Ectonucleotide Pyrophosphatase/Phosphodiesterase (NPP) families, as well as ecto-5'-

nucleotidase (CD73).

The following table summarizes the reported inhibitory constants (Kᵢ) of ARL67156 for various

human and mouse ectonucleotidase isoforms. Lower Kᵢ values indicate stronger inhibition.
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Ectonucleotidase
Isoform

Species Kᵢ (μM) Notes

NTPDase1 (CD39) Human 11 ± 3
Weak competitive

inhibitor.[1][2]

Mouse -

Partially but

significantly inhibited

at 50-100 μM.[1][2]

NTPDase2 (CD39L1) Human > 100 Weakly affected.[1][2]

NTPDase3 Human 18 ± 4
Weak competitive

inhibitor.[1][2]

Mouse -

Partially but

significantly inhibited

at 50-100 μM.[1][2]

NTPDase8 Human > 100 Weakly affected.[1][2]

Mouse -

Weakly inhibited,

particularly ADPase

activity.[2]

NPP1 Human 12 ± 3
Weak competitive

inhibitor.[1][2]

NPP3 Human > 100 Weakly affected.[1][2]

Ecto-5'-nucleotidase

(CD73)
Human > 100

Weakly affected,

though some studies

suggest it can act as a

dual CD39/CD73

inhibitor.[3]

Key Observations:

ARL67156 demonstrates the highest affinity for human NTPDase1, NTPDase3, and NPP1,

acting as a weak competitive inhibitor with Kᵢ values in the low micromolar range.[1][2][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7508162/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14013411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Its inhibitory effect on NTPDase2, human NTPDase8, NPP3, and ecto-5'-nucleotidase is

considerably weaker.[1][2]

It is important to note that at concentrations commonly used in research (50-100 μM),

ARL67156 can partially inhibit both human and mouse forms of NTPDase1 and NTPDase3.

[1][2]

ARL67156 is not hydrolyzed by human NTPDase1, 2, 3, 8, NPP1, or NPP3.[1][2]

Ectonucleotidase Signaling Pathway
The following diagram illustrates the central role of ectonucleotidases in the degradation of

extracellular ATP, a key pathway in purinergic signaling.
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Caption: Cascade of extracellular ATP degradation by ectonucleotidases.

Experimental Protocols
The determination of the inhibitory activity of ARL67156 on different ectonucleotidase isoforms

typically involves the following key steps:

1. Enzyme Source:
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Recombinant Enzymes: The most common approach utilizes recombinant human or mouse

ectonucleotidase isoforms (e.g., NTPDase1, 2, 3, 8, NPP1, NPP3, and ecto-5'-nucleotidase)

expressed in suitable host cells like COS-7 or HEK293T.[2] This ensures a controlled and

specific enzyme source for the assay.

2. Ectonucleotidase Activity Assay:

Principle: The assay measures the rate of substrate hydrolysis by the specific

ectonucleotidase in the presence and absence of the inhibitor (ARL67156).

Substrates:

For NTPDases: ATP, ADP, or UTP are commonly used.[1]

For NPPs: p-nitrophenyl-5'-thymidine monophosphate (pnp-TMP) or diadenosine

polyphosphates (Ap(n)A) can be used.[1]

For ecto-5'-nucleotidase: AMP is the substrate.[1]

Detection Methods:

Colorimetric Assay: This method often relies on the measurement of inorganic phosphate

(Pi) released during the hydrolysis of ATP or ADP. A common reagent used is Malachite

Green.

High-Performance Liquid Chromatography (HPLC): HPLC provides a more direct and

sensitive method to separate and quantify the substrate and the product of the enzymatic

reaction (e.g., ATP, ADP, AMP, adenosine).[1]

Assay Conditions: Reactions are typically carried out in a buffered solution at a physiological

pH (e.g., 7.4) and temperature (37°C) with appropriate cofactors (e.g., Ca²⁺ or Mg²⁺).

3. Determination of Inhibitory Constants (Kᵢ):

To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive), enzyme

activity is measured at various substrate concentrations in the presence of different fixed

concentrations of ARL67156.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC1978278/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://pubmed.ncbi.nlm.nih.gov/17603550/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14013411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The data is then analyzed using enzyme kinetic models, such as the Michaelis-Menten

equation, and plotted using methods like the Lineweaver-Burk or Dixon plots.

Experimental Workflow for Ectonucleotidase
Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of a

compound like ARL67156 on ectonucleotidase activity.
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Caption: General workflow for an ectonucleotidase inhibition assay.
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Conclusion
ARL67156 is a valuable tool for studying the role of ectonucleotidases in various physiological

and pathological processes. However, its utility is dependent on a clear understanding of its

cross-reactivity profile. This guide highlights that ARL67156 is a moderately potent inhibitor of

NTPDase1, NTPDase3, and NPP1, with significantly less activity against other tested

ectonucleotidase isoforms. Researchers should consider these specificities when designing

experiments and interpreting results to ensure accurate conclusions regarding the role of

individual ectonucleotidases in their systems of interest. For studies requiring high selectivity,

alternative or more recently developed inhibitors may be more appropriate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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